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Compound of Interest

Compound Name: Allyl cyclohexyloxyacetate

Cat. No.: B1266723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

structural elucidation and purity assessment of Allyl cyclohexyloxyacetate. The protocols

outlined below are based on established methodologies for the characterization of fragrance

and flavor compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation

and identification of volatile and semi-volatile compounds like Allyl cyclohexyloxyacetate.

This method allows for the determination of the compound's purity and the identification of any

potential impurities. The retention time in the gas chromatogram provides a characteristic

identifier, while the mass spectrum offers a molecular fingerprint, enabling structural

confirmation through the analysis of its fragmentation pattern.

Experimental Protocol:

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization (EI) source.
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Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d.,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Mode: Splitless injection of 1 µL of a dilute solution of Allyl cyclohexyloxyacetate
in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp to 280 °C at a rate of 10 °C/min.

Final hold at 280 °C for 5 minutes.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Mode: Full scan.

Data Presentation:

Table 1: Predicted GC-MS Data for Allyl Cyclohexyloxyacetate
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Parameter Predicted Value

Molecular Formula C₁₁H₁₈O₃[1]

Molecular Weight 198.26 g/mol [1]

Predicted Retention Time

Dependent on the specific GC system and

conditions, but expected to elute in the mid-to-

late region of the chromatogram.

Predicted Molecular Ion (M+) m/z 198

Predicted Key Fragment Ions

m/z 157 (M - C₃H₅), m/z 99 (Cyclohexyloxy

group), m/z 83 (Cyclohexyl group), m/z 55, m/z

41 (Allyl group)

Experimental Workflow:

Sample Preparation

GC-MS Analysis

Data Processing

Allyl Cyclohexyloxyacetate Sample Dilution

Solvent (e.g., Dichloromethane)

GC Injection Chromatographic Separation Electron Ionization Mass Detection

Chromatogram (Retention Time)

Mass Spectrum (m/z)

Data Analysis

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of Allyl cyclohexyloxyacetate.

Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. For Allyl cyclohexyloxyacetate, FTIR is ideal for confirming the

presence of the ester functional group (C=O and C-O stretches) and the alkene C=C bond of

the allyl group. The resulting spectrum provides a unique fingerprint that can be used for

compound identification and quality control.

Experimental Protocol:

Instrumentation: A Fourier Transform Infrared Spectrometer.

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

analysis.

Data Presentation:

Table 2: Predicted FTIR Absorption Bands for Allyl Cyclohexyloxyacetate

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (alkene)

2935, 2860 Strong C-H stretch (cyclohexyl)

~1750 Strong C=O stretch (ester)[2]

~1645 Medium C=C stretch (alkene)

~1120 Strong C-O stretch (ester)[2]
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Logical Diagram:

Functional Groups

Characteristic IR Peaks

Allyl Cyclohexyloxyacetate Structure

Ester (RCOOR') Allyl (C=C) Cyclohexyl (C-H)

C=O Stretch (~1750 cm⁻¹) C-O Stretch (~1120 cm⁻¹) C=C Stretch (~1645 cm⁻¹) C-H Stretches (2860-3080 cm⁻¹)

Click to download full resolution via product page

Caption: Relationship between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive

structural elucidation of organic molecules. ¹H NMR provides information about the number of

different types of protons, their chemical environment, and their connectivity through spin-spin

coupling. ¹³C NMR provides information on the number and types of carbon atoms in the

molecule. Together, these techniques can fully characterize the structure of Allyl
cyclohexyloxyacetate.

Experimental Protocol:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of Allyl cyclohexyloxyacetate in approximately 0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 128 or more, depending on sample concentration.

Data Presentation:

Table 3: Predicted ¹H NMR Data for Allyl Cyclohexyloxyacetate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.90 ddt 1H -CH=CH₂

~5.30 dd 1H -CH=CH₂ (trans)

~5.25 dd 1H -CH=CH₂ (cis)

~4.60 dt 2H -O-CH₂-CH=

~4.15 s 2H -O-CH₂-C=O

~3.40 m 1H
Cyclohexyl C-H

(adjacent to O)

1.10-1.90 m 10H Cyclohexyl -CH₂-

Table 4: Predicted ¹³C NMR Data for Allyl Cyclohexyloxyacetate (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~170 C=O (ester)

~132 -CH=CH₂

~118 -CH=CH₂

~77 Cyclohexyl C-O

~68 -O-CH₂-C=O

~65 -O-CH₂-CH=

~32 Cyclohexyl CH₂

~25 Cyclohexyl CH₂

~24 Cyclohexyl CH₂

Experimental Workflow:

Sample Preparation

NMR Data Acquisition
Data Processing & Analysis

Allyl Cyclohexyloxyacetate Dissolution

Deuterated Solvent (CDCl₃)

NMR Spectrometer

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phasing & Baseline Correction
Integration (¹H)

Peak Picking Structural Assignment
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Caption: Workflow for NMR analysis of Allyl cyclohexyloxyacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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